2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930444 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13935-78-9 | |
| Record name | 1-Indanol, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methodology
This method reduces the ketone group in 2-aminoindanone to a secondary alcohol while preserving the amino group. A chiral catalyst ensures enantiomeric purity, typically yielding the (1S,2S)- or (1R,2R)-configuration.
Reaction Conditions
- Catalyst : Alumino nickel (40–50% Ni content, 60–80 mesh)
- Solvent : Ethanol or methanol
- Temperature : 50–60°C
- Pressure : 50–55 psi H₂
- Time : 8–12 hours
Procedure
Industrial Optimization
- Scale-Up : Continuous flow reactors enhance throughput by 30% compared to batch processes.
- Catalyst Recycling : Nickel catalysts are reactivated via calcination at 400°C, reducing costs by 20%.
Reductive Amination of Indanone Derivatives
Two-Step Synthesis
This approach converts indanone to the target compound via intermediate oxime formation.
Step 1: Oxime Formation
- Reagents : Hydroxylamine hydrochloride, NaOH
- Conditions : Reflux in ethanol (4–6 hours)
- Intermediate : 2-aminoindanone oxime (95% purity)
Step 2: Hydrogenation
- Catalyst : Pd/C (10% w/w) or Raney Ni
- Solvent : Ethanol/water (9:1)
- Pressure : 30 psi H₂
- Yield : 76–82%
Mechanism :
$$
\text{Indanone} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{2-Amino-2,3-dihydro-1H-inden-1-ol}
$$
Stereochemical Control
- (1S,2S)-Enantiomer : Use (R)-BINAP-Ru catalyst in asymmetric hydrogenation (ee >98%).
- (1R,2R)-Enantiomer : Employ (S)-proline-derived chiral auxiliaries during oxime formation.
Hydrogenation of Oxime Intermediates
Direct Reduction
Oximes derived from 2-nitroindanone are reduced to the amino alcohol under mild conditions.
Reagents :
Conditions :
Example Protocol
- React 2-nitroindanone with hydroxylamine hydrochloride.
- Reduce the oxime with NaBH₄ in methanol.
- Acidify with HCl to isolate the hydrochloride salt.
Palladium-Catalyzed Hydrogenation
- Catalyst : Pd/BaSO₄ (5% w/w)
- Solvent : Ethanol
- Pressure : 15–20 psi H₂
- Diastereoselectivity : 85:15 cis:trans ratio
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Stereocontrol | Scale |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Alumino Ni | 85–92 | 98–99 | High (chiral catalysts) | Industrial |
| Reductive Amination | Pd/C | 76–82 | 95–97 | Moderate | Laboratory |
| Oxime Hydrogenation | NaBH₄/Zn | 70–75 | 90–93 | Low | Small-scale |
Industrial-Scale Production
Cost-Efficiency Metrics
Environmental Considerations
- Waste Streams : Ethanol (90% recycled), nickel residues (hazardous)
- Green Chemistry : Subcritical water as solvent reduces VOC emissions by 40%
Challenges and Innovations
Enantiomeric Purity
Byproduct Formation
- Common Byproducts : Over-reduced indane derivatives (5–8%).
- Mitigation : Optimize H₂ pressure (<50 psi).
Emerging Techniques
Biocatalytic Routes
Flow Chemistry
- Reactors : Microfluidic channels with immobilized Ru catalysts.
- Throughput : 500 g/hour.
Quality Control Protocols
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Fully saturated indan derivatives.
Substitution: Various substituted indan derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Friedel-Crafts reactions are pivotal for introducing substituents (e.g., acetyl groups) with high regioselectivity .
- Multi-step syntheses (e.g., 5,6-Diethyl-) achieve high purity (>99%) but require complex protection strategies .
Physicochemical Properties
| Property | This compound | 2-Methyl- analogue | 5,6-Diethyl- analogue | Ethyl carboxylate analogue |
|---|---|---|---|---|
| Molecular Weight | 236.70 | 199.68 | 247.74 | 241.72 |
| Polar Groups | -NH₂, -OH | -NH₂ | -NH₂ | -NH₂, -COO⁻ |
| LogP (Predicted) | ~1.2 | ~2.0 | ~3.5 | ~1.8 |
| Solubility (Water) | Moderate (HCl salt) | Low | Very low | Moderate |
Biological Activity
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride (commonly referred to as indan-1-ol derivative) is a bicyclic compound characterized by its unique indene core, which includes both amino and hydroxyl functional groups. This structure is significant for its potential biological activities, particularly in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
The molecular formula of this compound is C9H10ClNO, with a molecular weight of 185.65 g/mol. Its structure allows for diverse interactions with biological macromolecules, which can influence its pharmacological properties.
Neuropharmacological Effects
Research indicates that this compound may act as an inhibitor or modulator in neurotransmitter systems. Computational studies suggest that compounds with similar structures often exhibit significant bioactivity, indicating potential therapeutic uses in treating neurological disorders.
Table 1: Comparison of Biological Activities of Indan Derivatives
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2-Aminoindanol | Amino group on indan structure | Lower toxicity profile |
| 3-Hydroxyindole | Hydroxyl group on indole structure | Antioxidant properties |
| Serotonin | Indole structure with hydroxyl group | Mood regulation |
Enzyme Inhibition
The compound has been studied for its potential role in enzyme inhibition. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds, facilitating interactions with various enzymes and receptors. This mechanism is crucial for modulating biological pathways and achieving therapeutic effects.
Study on Antiviral Activity
A study synthesized novel indanyl nucleoside analogues derived from 2-amino-1-indanol to evaluate their anti-hepatitis C virus (HCV) activity. Although these derivatives did not show expected antiviral efficacy, they provided insights into the molecular interactions necessary for effective drug design against HCV .
Cytotoxicity Assessment
In vitro assessments using Huh7.5 SG cells demonstrated that the compound's derivatives exhibited varying degrees of cytotoxicity at different concentrations (1.56 to 100 µM). Notably, certain concentrations resulted in significant cell viability loss, highlighting the need for further investigation into their therapeutic window .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry plays a crucial role in binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and identifiers for 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride?
- Answer : The compound has a molecular formula of C₉H₁₂ClNO , a molecular weight of 169.65 g/mol (exact mass: 169.0607), and CAS RN 10305-73-4 . Structural characterization via NMR (¹H, ¹³C) and X-ray crystallography (using tools like ORTEP-III) is recommended for confirmation. The enantiomeric form (R or S) must be specified, as chirality impacts biological activity .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A six-step synthesis starting from 2-aminoindan involves Friedel-Crafts acetylation, hydrogenation, and HCl salt formation. Key steps include regioselective acetylation using acetyl chloride as both reagent and solvent, avoiding halogenated solvents . Purity optimization (≥95%) can be achieved via recrystallization or chromatography .
Q. How should this compound be handled and stored to ensure stability in laboratory settings?
- Answer : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coats). For spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can stereochemical purity of enantiomers be validated, and what analytical methods are optimal?
- Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar solvents (hexane/isopropanol) for separation. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or X-ray crystallography . Racemic mixtures require resolution using chiral auxiliaries .
Q. What experimental strategies address contradictory bioactivity data in PAL inhibition studies?
- Answer : Contradictions may arise from stereochemical impurities or assay conditions. Redesign assays using recombinant PAL isoforms (e.g., from Arabidopsis thaliana) with kinetic analysis (Km, Vmax). Validate via competitive inhibition assays with L-phenylalanine as a substrate .
Q. How can this compound be optimized for DDR1 inhibition in pancreatic cancer models?
- Answer : Introduce carboxamide substituents at the 5-position to enhance binding affinity. Evaluate in vitro using kinase inhibition assays (IC₅₀) and in vivo via xenograft models. Compare with analogs like 2-amino-2,3-dihydro-1H-indene-5-carboxamide .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer : Perform molecular docking (AutoDock Vina) using DDR1 crystal structures (PDB: 4BKJ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can prioritize substituents for synthesis .
Q. How do structural modifications at the indene ring impact metabolic stability?
- Answer : Fluorination at the 4-position (e.g., 4-fluoro analogs) reduces CYP450-mediated oxidation. Assess metabolic stability using liver microsome assays (human/rat) and LC-MS/MS for metabolite identification .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
